molecular formula C20H10Cl2N2O2S B4633135 (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4633135
M. Wt: 413.3 g/mol
InChI Key: XOPMNKPKFAWRLU-ZDLGFXPLSA-N
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Description

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-a]benzimidazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-efficiency, and environmental considerations. Industrial production methods are optimized to minimize waste and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it valuable in various industrial applications, including the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one include other thiazolo[3,2-a]benzimidazole derivatives and furan-containing compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and structural features. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O2S/c21-11-5-7-13(14(22)9-11)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPMNKPKFAWRLU-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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